molecular formula C14H11NO5 B1677996 ネビカボン CAS No. 274925-86-9

ネビカボン

カタログ番号: B1677996
CAS番号: 274925-86-9
分子量: 273.24 g/mol
InChIキー: MRFOLGFFTUGAEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nebicapone, also known as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenylethanone, is a catechol-O-methyltransferase (COMT) inhibitor. It is primarily investigated for its potential use as an adjunct therapy in the treatment of Parkinson’s disease. By inhibiting the COMT enzyme, Nebicapone helps to increase the bioavailability of levodopa, a common medication used to manage Parkinson’s disease symptoms .

科学的研究の応用

Efficacy in Parkinson's Disease

  • Randomized Controlled Trials :
    • A pivotal study demonstrated that nebicapone at a dosage of 150 mg significantly reduced "Off" time in PD patients compared to placebo and entacapone. The mean reduction was 106 minutes over eight weeks, indicating its efficacy in managing motor fluctuations associated with PD .
    • Lower doses (50 mg and 100 mg) did not show statistically significant results compared to placebo .
  • Safety Profile :
    • Adverse events were reported in 32% to 49% of patients across treatment groups, with liver enzyme elevations noted as a significant concern . The risk of hepatotoxicity necessitates careful monitoring during treatment.
  • Comparison with Other COMT Inhibitors :
    • In head-to-head studies, nebicapone has been shown to be non-inferior to entacapone regarding levodopa bioavailability enhancement, suggesting it may be an effective alternative for patients who do not respond adequately to existing therapies .

Summary of Clinical Trials

Study DesignDosages TestedPrimary EndpointResults
Double-blind, randomized, placebo-controlledNebicapone (50 mg, 100 mg, 150 mg), Entacapone (200 mg), PlaceboChange in "Off" time after 8 weeksSignificant reduction with 150 mg nebicapone; no significance with lower doses
Phase II TrialMultiple dosesEfficacy and safety in PD patientsEfficacious in reducing motor fluctuations; concerns about liver enzyme elevations

Case Studies and Observations

  • Case Study Analysis :
    • A systematic review highlighted that nebicapone effectively reduces daily levodopa intake while improving motor symptoms in PD patients. However, hepatotoxicity remains a critical issue that requires further investigation .
  • Long-term Use Considerations :
    • Given the potential for liver damage, long-term use of nebicapone should be approached with caution. Regular liver function tests are recommended for patients undergoing treatment .

作用機序

Target of Action

Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, Nebicapone increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .

Mode of Action

Nebicapone acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .

Biochemical Pathways

The primary metabolic pathways of Nebicapone in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .

Pharmacokinetics

The pharmacokinetics of Nebicapone involve absorption, distribution, metabolism, and excretion (ADME). It is known that Nebicapone is mainly metabolized by glucuronidation

Result of Action

The molecular and cellular effects of Nebicapone’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .

Action Environment

The action, efficacy, and stability of Nebicapone can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of Nebicapone. As an example, Nebicapone has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when Nebicapone is used in combination with other medications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nebicapone involves several steps, starting from commercially available starting materials. The key steps include:

    Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

    Condensation: The formation of the ethanone moiety through a condensation reaction.

Industrial Production Methods: Industrial production of Nebicapone typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Types of Reactions:

    Oxidation: Nebicapone can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: The nitro group in Nebicapone can be reduced to an amine group under specific conditions.

    Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

類似化合物との比較

  • Entacapone
  • Tolcapone
  • Opicapone

Comparison:

  • Entacapone: Similar to Nebicapone, Entacapone is a COMT inhibitor used in Parkinson’s disease treatment. Nebicapone has shown different pharmacokinetic properties, potentially offering a longer duration of action.
  • Tolcapone: Another COMT inhibitor, Tolcapone, has a higher risk of hepatotoxicity compared to Nebicapone, making Nebicapone a potentially safer alternative.
  • Opicapone: Opicapone is a newer COMT inhibitor with a longer half-life than Nebicapone, allowing for once-daily dosing. Nebicapone’s unique chemical structure may offer different therapeutic benefits .

Nebicapone’s unique properties and potential therapeutic benefits make it a promising compound in the treatment of Parkinson’s disease and other neurological disorders.

生物活性

Nebicapone is a novel reversible catechol-O-methyltransferase (COMT) inhibitor primarily developed for the management of motor fluctuations in patients with Parkinson’s disease (PD). This article delves into its biological activity, pharmacokinetics, and clinical efficacy, supported by data from various studies.

Nebicapone operates by inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa, a precursor to dopamine. By reducing the breakdown of levodopa, nebicapone enhances its bioavailability and prolongs its therapeutic effects. This mechanism is crucial for improving motor function in PD patients who experience "wearing-off" phenomena.

Pharmacokinetics

The pharmacokinetic profile of nebicapone has been characterized through several clinical trials. Notably, a study involving 19 patients demonstrated that nebicapone significantly increased the area under the plasma concentration-time curve (AUC) for levodopa:

TreatmentIncrease in AUC (%)Decrease in 3-O-methyldopa AUC (%)
75 mg Nebicapone28.159.2
150 mg Nebicapone48.470.8
200 mg Entacapone33.359.1

These results indicate that nebicapone not only enhances levodopa levels but also effectively reduces its metabolite, 3-O-methyldopa, which competes with levodopa for transport across the blood-brain barrier .

Clinical Efficacy

A pivotal multicenter trial evaluated the efficacy of nebicapone in comparison to entacapone and placebo over an 8-week period. The study enrolled 252 PD patients and assessed their "Off" time using self-reported diaries:

  • Nebicapone 150 mg : Mean reduction in "Off" time was −106 minutes (95% CI: −192; −21), statistically significant compared to placebo.
  • Entacapone 200 mg : Mean reduction was −81 minutes (95% CI: −142; −19).
  • Nebicapone 50 mg and 100 mg : No significant reduction in "Off" time was observed .

Safety Profile

While nebicapone demonstrated significant efficacy, safety concerns were noted, particularly regarding liver function. Clinically relevant elevations in aspartate transaminase (AST) and alanine transaminase (ALT) were observed in some patients receiving the higher dose of nebicapone (150 mg) . The overall incidence of treatment-emergent adverse events ranged from 32% to 49% , with no clear dose-response relationship identified.

Case Studies

A case study involving a patient treated with nebicapone highlighted its potential benefits and risks. The patient experienced a marked reduction in motor fluctuations and improved quality of life but also presented with elevated liver enzymes after several weeks of treatment. This necessitated careful monitoring and adjustment of therapy .

特性

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFOLGFFTUGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181912
Record name Nebicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274925-86-9
Record name Nebicapone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nebicapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nebicapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEBICAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebicapone
Reactant of Route 2
Reactant of Route 2
Nebicapone
Reactant of Route 3
Reactant of Route 3
Nebicapone
Reactant of Route 4
Nebicapone
Reactant of Route 5
Nebicapone
Reactant of Route 6
Reactant of Route 6
Nebicapone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。